(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-21-7-6-19-11-9-12(22-2)13(23-3)10-15(11)25-17(19)18-16(20)14-5-4-8-24-14/h4-5,8-10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDUWXKLDOGMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact drug efficacy and stability.
: 2,5-Dimethoxy-4-ethylamphetamine: Uses, Interactions, Mechanism of Action | DrugBank Online : Characterization of antagonistic capacities of E/Z-2-benzylidene-5,6-dimethoxy-3,3-dimethylindan-1-one (BDDI) in normal human epidermal keratinocytes (NHEKs) : Enzymatic catalysis of 2,6-dimethoxyphenol by laccases and products
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. Its complex structure, characterized by multiple functional groups including methoxy and thiophene moieties, suggests significant potential for various biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 429.5 g/mol. Its structure includes a benzo[d]thiazole core, which is known for its pharmacological relevance, particularly in anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 895446-64-7 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including those similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene). For instance, compounds derived from this class have demonstrated significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, similar to the known anticancer agent Combretastatin A-4 (CA-4). This interaction leads to cell cycle arrest and apoptosis in cancer cells.
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Case Studies :
- A study evaluating similar thiophene derivatives reported IC50 values as low as 5.46 µM against Hep3B hepatocellular carcinoma cells, indicating potent anti-proliferative effects .
- Another investigation into benzothiazole derivatives revealed that specific compounds significantly inhibited the proliferation of A431 and A549 cancer cells while also promoting apoptosis and cell cycle arrest at concentrations as low as 1 µM .
Anti-inflammatory Activity
Compounds in this category have also shown promising anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been documented, suggesting a dual mechanism where these compounds can potentially serve as both anticancer and anti-inflammatory agents .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation. However, preliminary studies indicate favorable absorption and distribution characteristics typical of small organic molecules. Toxicity assessments are crucial for determining the therapeutic window and safety profile of this compound.
Scientific Research Applications
Synthesis Steps
- Formation of Benzo[d]thiazole Core : The initial step involves constructing the benzo[d]thiazole framework through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce methoxy and thiophene groups to the core structure.
- Final Coupling : The final product is obtained through coupling reactions that yield the carboxamide functional group.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of benzo[d]thiazole have been shown to inhibit various bacterial strains in vitro, indicating potential applications in developing new antibiotics .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have tested its efficacy against human cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). The results suggest that it could serve as a lead compound for further development in cancer therapeutics .
Case Studies
- Antimicrobial Study : A series of benzo[d]thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Evaluation : In vitro assays revealed that the compound exhibited cytotoxic effects on HepG-2 and A-549 cell lines, with IC50 values indicating significant potency against these cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Features of Comparable Heterocycles
Key Observations:
- The target compound’s benzo[d]thiazol core differs from the benzo[e]thiazine dioxides in , which exhibit a larger, more oxidized ring system. This structural variation may reduce metabolic stability compared to the target compound’s methoxy-rich, non-oxidized framework .
- The Z-configuration of the imine bond contrasts with the E-configuration in hydrazine-carbothioamide derivatives (), which may influence tautomerization dynamics and binding specificity .
Functional and Pharmacological Insights
Table 2: Functional Group Impact on Bioactivity
Research Findings:
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for benzodioxine-thiadiazoles (), where cyclization and imine bond formation are critical. However, the 2-methoxyethyl substituent may require specialized protecting groups to avoid side reactions .
- Stability: Benzo[d]thiazol derivatives generally exhibit higher thermal stability than sulfonamide-based analogues (e.g., compounds 10–11 in ) due to reduced susceptibility to hydrolysis .
- Hypothetical Bioactivity: The thiophene carboxamide group may mimic tyrosine kinase inhibitor scaffolds, similar to thiazolylmethyl carbamates in , though methoxy groups could reduce cytotoxicity compared to hydroperoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
